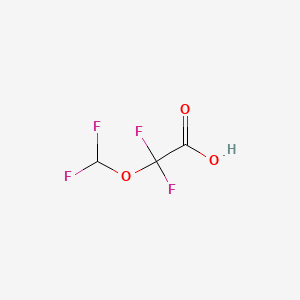
2-(difluoromethoxy)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethoxy)-2,2-difluoroacetic acid (CHF2OCF2CO2H) is a fluorinated organic compound identified as a metabolite of enflurane, an inhalation anesthetic . It is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two fluorine atoms replacing hydrogen atoms on the alpha carbon .
Vorbereitungsmethoden
The preparation of difluoromethoxydifluoroacetic acid involves several synthetic routes. One method includes the oxidative dehalogenation of enflurane (CHF2OCF2CHCIF) catalyzed by cytochrome P-450 in the presence of NADPH and O2 .
Analyse Chemischer Reaktionen
2-(difluoromethoxy)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(difluoromethoxy)-2,2-difluoroacetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of difluoromethoxydifluoroacetic acid involves its formation through the oxidative dehalogenation of enflurane catalyzed by cytochrome P-450 . This reaction requires NADPH and O2 and results in the cleavage of the C-H bonds in enflurane, leading to the formation of difluoromethoxydifluoroacetic acid, chloride, and fluoride ions .
Vergleich Mit ähnlichen Verbindungen
2-(difluoromethoxy)-2,2-difluoroacetic acid can be compared with other fluorinated carboxylic acids such as:
Difluoroacetic acid (CHF2COOH): A structural analog with two fluorine atoms on the alpha carbon.
Trifluoroacetic acid (CF3COOH): Contains three fluorine atoms on the alpha carbon, making it more acidic and hydrophobic compared to difluoromethoxydifluoroacetic acid.
The uniqueness of difluoromethoxydifluoroacetic acid lies in its specific structure and formation as a metabolite of enflurane, which provides insights into the metabolic pathways and potential toxicological effects of fluorinated anesthetics .
Eigenschaften
CAS-Nummer |
75780-06-2 |
|---|---|
Molekularformel |
C3H2F4O3 |
Molekulargewicht |
162.04 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C3H2F4O3/c4-2(5)10-3(6,7)1(8)9/h2H,(H,8,9) |
InChI-Schlüssel |
ULBQFKMBPFATJA-UHFFFAOYSA-N |
SMILES |
C(OC(C(=O)O)(F)F)(F)F |
Kanonische SMILES |
C(OC(C(=O)O)(F)F)(F)F |
Key on ui other cas no. |
75780-06-2 |
Synonyme |
2-DFM-DFA 2-difluoromethoxy-2,2-difluoroacetic acid difluoromethoxydifluoroacetic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















